molecular formula C13H12BrNO3S B13558827 (6-Bromopyridin-2-yl)methyl 4-methylbenzenesulfonate

(6-Bromopyridin-2-yl)methyl 4-methylbenzenesulfonate

Cat. No.: B13558827
M. Wt: 342.21 g/mol
InChI Key: NKOIUFHXHCJOPE-UHFFFAOYSA-N
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Description

(6-Bromopyridin-2-yl)methyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and a methylbenzenesulfonate group attached to the 2nd position of the pyridine ring through a methylene bridge. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromopyridin-2-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of 6-bromopyridin-2-ylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Bromopyridin-2-yl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylene bridge can be oxidized to form corresponding sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonate group, yielding the corresponding pyridine derivative.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic substitution: Substituted pyridine derivatives.

    Oxidation: Sulfone derivatives.

    Reduction: Pyridine derivatives without the sulfonate group.

Scientific Research Applications

(6-Bromopyridin-2-yl)methyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Bromopyridin-2-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The bromine atom and the sulfonate group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The compound can modulate the activity of enzymes by forming covalent or non-covalent interactions, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (6-Bromopyridin-2-yl)methanol: Similar structure but lacks the sulfonate group.

    2-Bromo-5-methylpyridine: Similar pyridine ring with a bromine atom at a different position.

    6-Bromopyridine-2-carboxylic acid: Contains a carboxylic acid group instead of a methylene bridge and sulfonate group.

Uniqueness

(6-Bromopyridin-2-yl)methyl 4-methylbenzenesulfonate is unique due to the presence of both a bromine atom and a sulfonate group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

(6-bromopyridin-2-yl)methyl 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3S/c1-10-5-7-12(8-6-10)19(16,17)18-9-11-3-2-4-13(14)15-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOIUFHXHCJOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2=NC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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